methyl 2-(2-aminoethoxy)benzoate hydrochloride
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Overview
Description
Methyl 2-(2-aminoethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and is characterized by the presence of an aminoethoxy group attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-aminoethoxy)benzoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-hydroxybenzoate with 2-aminoethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the aminoethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminoethoxy)benzoate hydrochloride is utilized in a wide range of scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 2-(2-aminoethoxy)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-aminoethoxy)benzoate hydrochloride
- Methyl 2-(2-aminoethoxy)acetate hydrochloride
Uniqueness
Methyl 2-(2-aminoethoxy)benzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and interaction potential with biological targets, making it particularly useful in certain research applications .
Properties
IUPAC Name |
methyl 2-(2-aminoethoxy)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEPZSSGHKIJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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